Molecular Weight and Lipophilicity as Primary Selectivity Drivers vs. 2,4-D and MCPA
A fundamental differentiator is the compound's molecular weight (MW) of 235.06 g/mol, which is higher than that of 2,4-D (MW 221.04 g/mol) and MCPA (MW 200.62 g/mol) [1]. This increase in mass and the presence of an additional methyl group on the aromatic ring directly influence the molecule's computed logP (cLogP), a critical determinant of membrane permeability and systemic translocation. While experimentally determined logP values are sparse, in silico predictions (e.g., using XLogP3) for the target compound yield a value of approximately 3.0, compared to ~2.8 for 2,4-D and ~2.5 for MCPA [2]. This computed difference of 0.2-0.5 log units suggests a quantifiably higher intrinsic lipophilicity, which can translate to faster foliar absorption and distinct phloem mobility compared to its more polar analogs.
| Evidence Dimension | In silico Calculated Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 235.06 g/mol; Predicted cLogP: ~3.0 |
| Comparator Or Baseline | 2,4-D (MW: 221.04 g/mol; Predicted cLogP: ~2.8) and MCPA (MW: 200.62 g/mol; Predicted cLogP: ~2.5) |
| Quantified Difference | ΔMW: +14.02 vs 2,4-D; +34.44 vs MCPA. ΔcLogP: +0.2 to +0.5 log units vs comparators. |
| Conditions | In silico prediction using XLogP3 algorithm via PubChem (data sourced from comparable platforms for consistency). |
Why This Matters
Higher predicted lipophilicity is a key parameter for researchers designing herbicides with enhanced cuticular penetration or for analytical chemists optimizing reverse-phase HPLC separation methods where this compound will have a distinct retention time from 2,4-D or MCPA.
- [1] chem960.com. CAS 1556-01-0: Acetic acid,2-(2,4-dichloro-5-methylphenoxy)-. Chemical Properties Database. View Source
- [2] PubChem. Predicted LogP data for 2,4-D (CID 1486), MCPA (CID 7153), and related structures. National Center for Biotechnology Information. View Source
